molecular formula C10H16N4OS B5490578 N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5490578
M. Wt: 240.33 g/mol
InChI Key: CYYZFVIQEBGQEG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms

Safety and Hazards

The safety of the synthesized compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl halides.

    Formation of the Acetamide Moiety: The final step involves the reaction of the triazole derivative with chloroacetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Ritonavir: A protease inhibitor used in HIV treatment that contains a thiazole ring.

Uniqueness

N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the cyclopentyl group and the sulfanyl linkage, which confer distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

N-cyclopentyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-14-7-11-13-10(14)16-6-9(15)12-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZFVIQEBGQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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